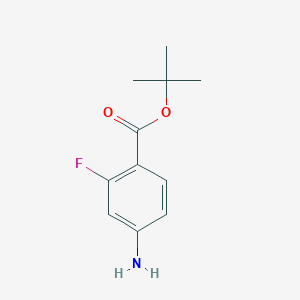

Tert-butyl 4-amino-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCRKNYAZJHMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434890 | |

| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140373-77-9 | |

| Record name | TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140373-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl 4-amino-2-fluorobenzoate" properties and structure

An In-depth Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate

This technical guide provides a comprehensive overview of the properties, structure, and applications of this compound, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

Chemical Structure and Identity

This compound is an aromatic compound containing a benzoate core structure. It is substituted with a fluorine atom at the 2-position, an amino group at the 4-position, and features a tert-butyl ester functional group. The presence of the fluorine atom and the tert-butyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and solubility, making it a valuable intermediate in the synthesis of bioactive molecules.[1][2]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The combination of the fluorinated benzene ring, the amino group, and the bulky tert-butyl ester confers specific properties to the molecule. Quantitative data is summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 140373-77-9 | [3] |

| Molecular Formula | C₁₁H₁₄FNO₂ | [3][4] |

| Molecular Weight | 211.24 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | The tert-butyl group generally enhances solubility in organic solvents. | [1] |

| Predicted XlogP | 2.2 | [4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Mass Spectrometry (Predicted) The following adducts are predicted for electrospray ionization mass spectrometry.

| Adduct | m/z |

| [M+H]⁺ | 212.10814 |

| [M+Na]⁺ | 234.09008 |

| [M-H]⁻ | 210.09358 |

| [M]⁺ | 211.10031 |

| [Source: PubChem CID 10058989][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a broad singlet for the amino (-NH₂) protons, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals would be split due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely coupled to the adjacent aromatic protons.

Infrared (IR) Spectroscopy (Expected) Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl group, C=O stretching of the ester carbonyl, C-F stretching, and C-N stretching.

Synthesis and Experimental Protocols

Representative Protocol: Acid-Catalyzed Esterification

This protocol is a general method for the synthesis of tert-butyl esters from carboxylic acids and should be adapted and optimized for the specific substrate.

-

Reaction Setup: To a solution of 4-amino-2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask, add an excess of tert-butanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture. Alternatively, activating agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Development: It serves as a crucial building block for creating drug candidates.[1] The aniline moiety can be further functionalized, for example, through amide bond formation, Sandmeyer reactions, or by serving as a nucleophile in substitution reactions. The ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid for further coupling reactions.

-

Fluorinated Compounds: The fluorine atom enhances molecular properties such as metabolic stability and binding affinity to biological targets.[1] This makes the compound a desirable starting material for developing novel fluorinated therapeutics.

-

Agrochemicals: Its application extends to the production of herbicides and pesticides, where its stability and the biological activity conferred by the fluoro-amino-benzoate core are beneficial.[1]

The general workflow for its use as a building block is illustrated in the diagram below.

Caption: General synthetic workflow utilizing the title compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: H302 - Harmful if swallowed.[3]

-

Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Pictogram: GHS07 (Harmful/Irritant).[3]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Tert-butyl 4-amino-2-fluorobenzoate

CAS Number: 140373-77-9

Introduction

Tert-butyl 4-amino-2-fluorobenzoate is a valuable fluorinated aromatic building block in organic synthesis. Its structure, incorporating a fluorine atom, an amino group, and a tert-butyl ester, makes it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy.[1][3] The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, and also enhances the compound's solubility in organic solvents and its stability.[1][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, applications, and spectroscopic data of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 140373-77-9 | [1] |

| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |

| Molecular Weight | 211.24 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 108-110 °C (for the non-fluorinated analog, tert-butyl 4-aminobenzoate) | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound from 4-amino-2-fluorobenzoic acid using di-tert-butyl dicarbonate. This protocol is based on similar reactions and should be optimized for specific laboratory conditions.[6]

Materials:

-

4-amino-2-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous chloroform or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous chloroform or THF, add di-tert-butyl dicarbonate (2 equivalents).[6]

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.[6]

-

Once the reaction is complete, remove the solvent under reduced pressure to yield a crude product.[6]

-

To the crude product, add a minimum amount of water (e.g., 10 mL) and extract with dichloromethane (5 x 15 mL).[6]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]

-

Remove the solvent to afford the crude this compound.[6]

Experimental Protocol: Purification

The crude product can be purified by flash column chromatography.[6]

Procedure:

-

Elute the crude product with hexanes to remove any unreacted di-tert-butyl dicarbonate.[6]

-

Subsequently, elute with a mixture of hexanes and ethyl acetate (e.g., 3:1) to obtain the pure this compound.[6]

-

Further purification can be achieved by recrystallization. While specific solvents for this compound are not detailed in the literature, a solvent system can be chosen based on the principle that the compound should be soluble in the hot solvent and insoluble in the cold solvent.[7] For similar aromatic compounds, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol have been used.[7][8]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1]

-

Pharmaceutical Development: It is extensively used in the synthesis of novel pharmaceutical compounds. The presence of the fluorine atom is particularly valuable in drug discovery as it can enhance the lipophilicity of molecules, leading to improved absorption and bioavailability.[1] Its derivatives have been explored for their potential in treating a range of conditions.[2]

-

Agrochemicals: This compound also finds applications in the agrochemical industry for the production of herbicides and pesticides, where its stability and efficacy are crucial.[1]

-

Polymer Chemistry: It can be incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance.[1]

-

Analytical Chemistry: In analytical chemistry, it is utilized in techniques such as chromatography for the separation and identification of complex mixtures.[1]

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data can provide valuable information for its identification.

Mass Spectrometry (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.10814 | 145.2 |

| [M+Na]⁺ | 234.09008 | 153.5 |

| [M-H]⁻ | 210.09358 | 147.7 |

| [M+NH₄]⁺ | 229.13468 | 164.1 |

| [M+K]⁺ | 250.06402 | 151.7 |

| [M]⁺ | 211.10031 | 144.6 |

| [M]⁻ | 211.10141 | 144.6 |

Data sourced from PubChemLite.[9]

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application in Drug Development Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]

- 5. 4-氨基苯甲酸叔丁酯 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. sciforum.net [sciforum.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]

"Tert-butyl 4-amino-2-fluorobenzoate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of tert-butyl 4-amino-2-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its molecular characteristics and presents a generalized protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound, also known as 4-amino-2-fluorobenzoic acid tert-butyl ester, is a valued building block in organic synthesis.[1] Its utility is derived from the presence of a reactive amine group and a fluorine atom on the aromatic ring, which can influence the molecule's electronic properties and biological activity.[1][2] The tert-butyl ester group provides steric hindrance, which can be advantageous in controlling reaction selectivity, and also enhances the compound's solubility and stability.[1]

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Molecular Weight | 211.24 g/mol |

| CAS Number | 140373-77-9 |

| Appearance | Off-white to yellow crystalline powder |

| Purity | ≥ 98% (HPLC) |

Synthetic Protocol: A Generalized Approach

Objective: To synthesize this compound via the esterification of 4-amino-2-fluorobenzoic acid.

Materials:

-

4-amino-2-fluorobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-fluorobenzoic acid in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add tert-butanol and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Initiation of Esterification: Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Generalized Synthesis Workflow

The following diagram illustrates the key steps in the generalized synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

"Tert-butyl 4-amino-2-fluorobenzoate" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-amino-2-fluorobenzoate

Introduction

This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents.[1][2] Its molecular structure, featuring a tert-butyl ester and a fluorine atom, imparts specific physicochemical properties that influence its behavior in solution and under various environmental conditions. The tert-butyl group is known to enhance solubility and stability, while the fluorine atom can increase the lipophilicity of molecules, which is advantageous for absorption and bioavailability in drug development.[1] This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of chemical intermediates like this compound, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and formulation development. The following table illustrates how solubility data for this compound would be presented.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 25 | Data not available | Shake-Flask |

| Acetate Buffer (pH 4.5) | 25 | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

Stability Data

Stability testing is essential to determine the shelf-life and storage conditions for a chemical intermediate. It evaluates the potential for degradation under various environmental factors such as temperature, humidity, and light.

Table 2: Stability of this compound under ICH Conditions

| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 months | Data not available | Data not available |

| 3 months | Data not available | Data not available | |

| 6 months | Data not available | Data not available | |

| 12 months | Data not available | Data not available | |

| 30°C ± 2°C / 65% RH ± 5% RH | 0 months | Data not available | Data not available |

| 3 months | Data not available | Data not available | |

| 6 months | Data not available | Data not available | |

| 12 months | Data not available | Data not available | |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 months | Data not available | Data not available |

| (Accelerated) | 3 months | Data not available | Data not available |

| 6 months | Data not available | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

1. Preparation:

-

Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by guidelines from organizations like the WHO.[4]

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container.[3]

2. Equilibration:

-

The mixture is agitated in a mechanical shaker or stirrer at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] The presence of undissolved solid should be visually confirmed.[6]

3. Sample Analysis:

-

After equilibration, the suspension is filtered to remove the undissolved solid.[5]

-

The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][7]

4. Calculation:

-

The equilibrium solubility is calculated from the measured concentration of the dissolved compound.

Stability Testing Protocol

Stability studies for chemical intermediates are guided by the International Council for Harmonisation (ICH) guidelines.[8]

1. Batch Selection:

-

Stability studies should be conducted on at least three primary batches of the substance.[9]

2. Storage Conditions:

-

Long-term stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[9][10]

-

Accelerated stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9][10] If a "significant change" occurs, testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) is recommended.[9][10] A significant change is defined as a failure to meet the specification.[10]

-

Photostability: The intrinsic photostability of the substance is evaluated to see if light exposure results in unacceptable changes.[8]

3. Testing Frequency:

-

For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

-

For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

4. Analytical Methods:

-

Stability-indicating analytical methods, typically HPLC, must be used to detect changes in the purity and degradation of the substance.[10] These methods should be fully validated.[10] The tests should cover physical, chemical, and microbiological attributes where appropriate.[10]

Visualizations

Caption: Workflow for Determining Equilibrium Solubility.

Caption: General Workflow for Stability Testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US20100298384A1 - Novel oxazolidinone compounds as antiinfective agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. asianpubs.org [asianpubs.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

The Strategic Role of Fluorine in the Bioactivity of Tert-butyl 4-amino-2-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-2-fluorobenzoate is a key building block in the synthesis of novel pharmaceutical and agrochemical agents. While its direct biological activity is not extensively documented, the strategic placement of the fluorine atom on the benzene ring is of significant interest to medicinal chemists. This technical guide explores the multifaceted role of the ortho-fluorine substituent in modulating the potential bioactivity of this molecule and its derivatives. By examining the fundamental principles of fluorine in drug design, we can extrapolate its influence on physicochemical properties, metabolic stability, and target binding affinity. This document serves as a comprehensive resource for researchers leveraging fluorinated synthons in drug discovery and development, providing insights into experimental design and the interpretation of structure-activity relationships (SAR).

Introduction: The Unique Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological profiles.[1][2][3][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's behavior in a biological system.[1][2][5][6] These modifications can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.[2][3] this compound serves as a valuable intermediate for creating drug candidates that target specific biological pathways, with its fluorine atom playing a crucial role in its potential biological activity.[7]

Physicochemical and Pharmacokinetic Implications of Fluorination

The presence of a fluorine atom at the ortho position to the carboxylic acid ester in "this compound" can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic profile.

Modulation of Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[1] In the case of this compound, the ortho-fluorine atom is expected to decrease the basicity of the aniline nitrogen (at position 4). This reduction in basicity can have significant consequences for bioavailability, as a less basic compound will be less protonated at physiological pH, potentially leading to improved membrane permeability.[1]

Impact on Lipophilicity

Fluorine substitution is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its absorption and distribution.[5][8] The unique fluorine atom in this compound enhances the lipophilicity of molecules derived from it, making it valuable in the development of new materials and pharmaceuticals that require improved absorption and bioavailability.[7]

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Placing a fluorine atom at a position susceptible to metabolic attack can block this process, thereby increasing the metabolic stability and half-life of the drug.[1] In derivatives of this compound, the fluorine at the 2-position could prevent aromatic hydroxylation, a common metabolic pathway.

Table 1: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog

| Property | Tert-butyl 4-aminobenzoate (Non-Fluorinated Analog) | This compound | Rationale for Fluorine's Effect |

| Molecular Weight | 193.24 g/mol | 211.24 g/mol | Addition of a fluorine atom. |

| Predicted LogP | ~2.5 | ~2.7 | Fluorine generally increases lipophilicity. |

| Predicted pKa (Amine) | ~4.8 | ~4.2 | The electron-withdrawing fluorine atom reduces the basicity of the amino group. |

| Metabolic Stability | Susceptible to oxidation at the 2-position. | Blocked from oxidation at the 2-position. | The strong C-F bond is resistant to enzymatic cleavage. |

Note: The values presented in this table are estimations based on established principles of medicinal chemistry and computational predictions. Actual experimental values may vary.

Role of Fluorine in Target Binding and Bioactivity

The introduction of fluorine can also directly impact the interaction of a molecule with its biological target, such as a receptor or enzyme.

Alteration of Electronic Interactions

The strong electronegativity of fluorine creates a localized dipole moment in the C-F bond. This can lead to favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket. Furthermore, the electron-withdrawing nature of fluorine can modulate the electron density of the entire aromatic ring, influencing its ability to participate in pi-stacking or other non-covalent interactions.

Conformational Control

The substitution of hydrogen with the slightly larger fluorine atom can introduce subtle steric effects that influence the preferred conformation of a molecule. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and higher affinity for the target.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-amino-2-fluorobenzoic acid.

Materials:

-

4-amino-2-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Tert-butanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-amino-2-fluorobenzoic acid in a mixture of tert-butanol and dichloromethane, add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Hypothetical Bioactivity Screening Protocol

To assess the potential bioactivity of derivatives synthesized from this compound, a tiered screening approach is often employed.

Primary Screening:

-

Target-based screening: If a specific biological target is hypothesized, in vitro assays such as enzyme inhibition assays or receptor binding assays would be conducted. For example, if the final compound is a kinase inhibitor, a radiometric or fluorescence-based kinase assay would be used.

-

Phenotypic screening: If the target is unknown, the compound would be tested in cell-based assays that measure a specific cellular phenotype, such as cell viability (e.g., MTT or CellTiter-Glo assays), apoptosis, or the expression of a particular biomarker.

Secondary Screening:

-

Dose-response curves: Compounds that show activity in the primary screen are then tested at a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

-

Selectivity profiling: Active compounds are tested against a panel of related targets to assess their selectivity.

-

Mechanism of action studies: Further experiments are conducted to elucidate how the compound exerts its biological effect.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and hypothetical biological pathways.

Caption: Hypothetical workflow for the synthesis and bioactivity screening of a derivative.

Caption: Hypothetical signaling pathway inhibited by a bioactive molecule.

References

- 1. chemijournal.com [chemijournal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Function of the Tert-butyl Group in Tert-butyl 4-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-2-fluorobenzoate is a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Its utility is largely defined by the strategic presence of a tert-butyl group. This technical guide elucidates the primary function of the tert-butyl group as a protecting moiety for the carboxylic acid. We will delve into the chemical principles governing its stability and selective removal, present quantitative data for relevant transformations, provide detailed experimental protocols, and illustrate its role in a multi-step synthesis workflow.

Core Function of the Tert-butyl Group: A Protecting Group

In the context of this compound, the tert-butyl group serves as a protecting group for the carboxylic acid functionality.[1][2] Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[3]

The tert-butyl group is particularly effective as a protecting group for carboxylic acids due to its unique combination of steric hindrance and electronic properties.[1] Its bulky nature physically obstructs the approach of nucleophiles and bases to the carboxyl carbon, rendering the ester highly resistant to a wide range of reaction conditions.

Key characteristics of the tert-butyl protecting group:

-

Stability: Tert-butyl esters are stable under neutral, basic, and weakly acidic conditions. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

-

Lability under Acidic Conditions: The tert-butyl ester is readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[3][4][5] This selective removal is a cornerstone of its utility in complex synthesis.

Mechanism of Protection and Deprotection

Protection: Esterification

The formation of this compound involves the esterification of 4-amino-2-fluorobenzoic acid. A common and effective method for this transformation is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Deprotection: Acid-Catalyzed Cleavage

The removal of the tert-butyl group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][4][5][6] The mechanism proceeds through the formation of a stable tert-butyl cation.

The deprotection process involves the following key steps:[3][7]

-

Protonation of the ester's carbonyl oxygen by the acid.

-

Cleavage of the C-O bond, leading to the formation of the carboxylic acid and a stable tertiary carbocation (tert-butyl cation).

-

The tert-butyl cation is then quenched, often by deprotonation to form isobutylene gas, which is volatile and easily removed from the reaction mixture.[4]

Quantitative Data

The following tables summarize typical reaction conditions and yields for the protection and deprotection of aromatic carboxylic acids, analogous to the transformations involving this compound.

Table 1: Protection of Aromatic Carboxylic Acids

| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temperature | 2 - 4 | >90 |

| Isobutylene, H₂SO₄ (cat.) | Dioxane | Room Temperature | 12 - 24 | 85 - 95 |

| tert-Butyl acetate, HClO₄ | Acetonitrile | Room Temperature | 24 - 48 | 70 - 85 |

Table 2: Deprotection of Tert-butyl Esters

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1 - 3 | >95 |

| 4 M HCl in Dioxane | Dioxane | Room Temperature | 2 - 6 | >90 |

| ZnBr₂ | Dichloromethane | Room Temperature | 12 - 24 | 75 - 90[8] |

Experimental Protocols

Synthesis of this compound (Protection)

Materials:

-

4-amino-2-fluorobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Deprotection of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude 4-amino-2-fluorobenzoic acid can be further purified by recrystallization or column chromatography if necessary.[9]

Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.[9] The protection of the carboxylic acid allows for selective modification of the amino group. For instance, the amino group can be acylated with acryloyl chloride to form an acrylamide, a key pharmacophore in some kinase inhibitors.

This workflow demonstrates the strategic importance of the tert-butyl protecting group. It allows for the selective formation of the acrylamide moiety without interference from the carboxylic acid. The final deprotection step then unmasks the carboxylic acid, providing a key intermediate for further elaboration into a final drug molecule.

Conclusion

The tert-butyl group in this compound plays a critical and enabling role in the synthesis of complex pharmaceutical agents. Its function as a robust yet readily cleavable protecting group for the carboxylic acid allows for precise and high-yielding chemical transformations at other positions of the molecule. A thorough understanding of its application, including the specific conditions for its introduction and removal, is paramount for researchers and professionals in the field of drug development.

References

- 1. PubChemLite - this compound (C11H14FNO2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis of novel gefitinib-based derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. ukm.my [ukm.my]

- 9. thieme-connect.de [thieme-connect.de]

The Versatile Intermediate: A Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-amino-2-fluorobenzoate is a key building block in modern medicinal chemistry, valued for its unique structural features that facilitate the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and its pivotal role as a pharmaceutical intermediate, with a focus on its application in the development of targeted therapies. The presence of a fluorine atom and a tert-butyl ester group imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and cell permeability, to the final active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical structure combines a fluorinated benzene ring with an amino group and a bulky tert-butyl ester, making it a versatile scaffold for further chemical modifications.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄FNO₂ | [2] |

| Molecular Weight | 211.24 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| CAS Number | 140373-77-9 | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

While specific experimental data for melting point, boiling point, and solubility are not widely published in readily available literature, its structural analogues and the nature of the compound suggest moderate solubility in organic solvents and limited solubility in water.

Spectroscopic Data

Predicted spectroscopic data provides insight into the structural confirmation of this compound.

| Spectroscopy | Predicted Data |

| Mass Spectrometry (MS) | [M+H]⁺: 212.10814, [M+Na]⁺: 234.09008 |

| ¹H NMR | Chemical shifts for aromatic protons are expected between 6.0 and 7.5 ppm, the amino group protons as a broad singlet, and the tert-butyl protons as a singlet around 1.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of 100-160 ppm, the carbonyl carbon of the ester around 165 ppm, and the carbons of the tert-butyl group between 25 and 80 ppm. |

| Infrared (IR) | Characteristic peaks are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-amino-2-fluorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2-fluorobenzoic acid

Materials:

-

4-amino-2-fluorobenzoic acid

-

Tert-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane, add tert-butanol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Application as a Pharmaceutical Intermediate: Synthesis of GSK2256098

This compound is a plausible key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors. One such example is GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The structure of GSK2256098 contains a 2-fluoro-4-aminophenyl moiety, strongly suggesting the use of a derivative of this compound in its synthesis.

Experimental Workflow: Synthesis of a Pyrimidinone Core for FAK Inhibitors

The following workflow illustrates the general synthesis of a pyrimidinone core, a common scaffold in kinase inhibitors, which could be adapted for the synthesis of GSK2256098 using a derivative of this compound.

Caption: Synthetic workflow for a FAK inhibitor like GSK2256098.

Role in Targeting Signaling Pathways: FAK Inhibition

GSK2256098 is a selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is implicated in various cancers.

FAK Signaling Pathway and Inhibition by GSK2256098

The following diagram illustrates the FAK signaling pathway and the point of inhibition by GSK2256098.

Caption: FAK signaling pathway and its inhibition by GSK2256098.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its unique structural features, particularly the fluorine atom and the tert-butyl ester, contribute to the favorable pharmacokinetic profiles of the resulting drug candidates. The successful application of this intermediate in the development of targeted therapies, such as the FAK inhibitor GSK2256098, highlights its importance in modern drug discovery and development. Further exploration of its synthetic utility is likely to lead to the discovery of novel therapeutics for a range of diseases.

References

The Pivotal Role of Tert-butyl 4-amino-2-fluorobenzoate in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-2-fluorobenzoate is a key chemical intermediate that has garnered significant attention in the agrochemical industry. Its unique structural features, including a fluorine atom, an amino group, and a bulky tert-butyl ester, make it a valuable building block for the synthesis of complex and highly effective active ingredients for crop protection. The presence of fluorine can enhance the biological activity, metabolic stability, and binding affinity of the final agrochemical product. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of modern agrochemicals, with a focus on detailed experimental protocols, quantitative data, and the biological mechanisms of the resulting products.

Synthesis of this compound

The synthesis of the title compound can be achieved through two primary routes: the esterification of 4-amino-2-fluorobenzoic acid or the reduction of a nitro-precursor.

Method 1: Fischer Esterification of 4-amino-2-fluorobenzoic acid

This method involves the acid-catalyzed reaction of 4-amino-2-fluorobenzoic acid with an excess of a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst like sulfuric acid.

Experimental Protocol:

-

To a stirred solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a strong acid catalyst (e.g., concentrated sulfuric acid, 0.1 equivalents) at 0 °C.

-

Slowly add an excess of the tert-butylating agent (e.g., tert-butanol, 5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Reduction of Tert-butyl 2-fluoro-4-nitrobenzoate

This route involves the synthesis of the nitro-precursor, tert-butyl 2-fluoro-4-nitrobenzoate, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

-

Step 1: Synthesis of tert-butyl 2-fluoro-4-nitrobenzoate

-

To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add tert-butanol (1.2 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield tert-butyl 2-fluoro-4-nitrobenzoate.

-

-

Step 2: Reduction of the nitro group

-

Dissolve tert-butyl 2-fluoro-4-nitrobenzoate (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

-

Application in the Synthesis of Herbicides

This compound serves as a crucial precursor for the synthesis of several classes of herbicides, including triazolopyrimidine sulfonamides and arylpicolinates.

Synthesis of Penoxsulam: A Triazolopyrimidine Sulfonamide Herbicide

Penoxsulam is a broad-spectrum herbicide that controls a variety of weeds in rice and other crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Synthetic Workflow from a Related Precursor:

Plausible Synthetic Route to a Key Intermediate:

While direct synthesis from this compound is not explicitly detailed in the primary literature, a plausible route to the core triazolopyrimidine structure can be envisioned. This would involve a multi-step sequence starting with the diazotization of the amino group of the title compound, followed by conversion to a hydrazine derivative. Subsequent condensation with a suitable pyrimidine precursor would lead to the formation of the triazolopyrimidine ring system.

Experimental Protocol for Penoxsulam Synthesis (from intermediate): [1]

-

In a reaction vessel, dissolve the intermediate 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine (6.5g) in acetonitrile (40mL).[1]

-

Add 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (11g).[1]

-

At room temperature, add pyridine (10g) as a base.[1]

-

Heat the reaction mixture to 35°C and stir for 7 hours.[1]

-

After the reaction is complete, add dilute hydrochloric acid (10%, 10g) and stir.[1]

-

Filter the resulting precipitate to obtain the white crystalline product.[1]

-

The crude product can be further purified by recrystallization.

Quantitative Data:

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| Penoxsulam Synthesis | 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine, 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride | Pyridine, Acetonitrile, 35°C, 7h | Penoxsulam | 91% | 98% | [1] |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Synthesis of Florpyrauxifen-benzyl: An Arylpicolinate Herbicide

Florpyrauxifen-benzyl is a synthetic auxin herbicide used to control broadleaf weeds in rice and other crops. It mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.

Synthetic Workflow from a Related Precursor:

Plausible Synthetic Route to a Key Intermediate:

The synthesis of the arylpicolinate core of Florpyrauxifen-benzyl from this compound would likely involve a series of reactions including a Suzuki or other cross-coupling reaction to introduce the second aromatic ring, followed by cyclization to form the picolinate ring system. The tert-butyl ester would then be transesterified to the benzyl ester.

Experimental Protocol for Florpyrauxifen-benzyl Synthesis (from intermediate): [4]

-

A 300 mL Parr reactor is charged with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (15 grams) and 125 grams of acetonitrile.[4]

-

The reactor is purged with nitrogen and heated to 100°C with stirring.[4]

-

Ammonia is fed into the reactor over 6 minutes, bringing the pressure to 80 psi, to perform the amination step.[4]

-

After the reaction, the intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, is isolated.[4]

-

The intermediate is then dissolved in a suitable solvent and treated with a chlorinating agent, such as N-chlorosuccinimide, to introduce the chlorine atom at the 3-position of the picolinate ring.[4]

-

The final product, florpyrauxifen-benzyl, is isolated and purified.[4]

Quantitative Data:

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| Florpyrauxifen-benzyl Synthesis | Benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate HCl | Triethylamine, Toluene, 83°C, then N-chlorosuccinimide | Florpyrauxifen-benzyl | 84% | 95.2 wt% | [1] |

Mechanism of Action: Synthetic Auxin

Conclusion

This compound is a versatile and valuable building block in the synthesis of modern agrochemicals. Its strategic incorporation into complex molecules allows for the development of highly effective herbicides with specific modes of action. The detailed synthetic protocols and mechanistic insights provided in this guide highlight the importance of this intermediate for researchers and professionals in the field of agrochemical development. Further exploration of its utility in the synthesis of other classes of pesticides, such as fungicides and insecticides, represents a promising avenue for future research.

References

- 1. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 2. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]

- 3. scielo.br [scielo.br]

- 4. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to Tert-butyl 4-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-2-fluorobenzoate is a key structural motif and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its unique trifunctional nature, possessing an aromatic amine, a sterically hindered ester, and a strategically placed fluorine atom, offers a wealth of possibilities for molecular diversification and the synthesis of complex target molecules. The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the amino group, while also being amenable to deprotection under acidic conditions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The data for this compound is summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 140373-77-9 | [3] |

| Molecular Formula | C₁₁H₁₄FNO₂ | [3] |

| Molecular Weight | 211.24 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Melting Point | 210 °C (decomposes) (for the corresponding carboxylic acid) | [4] |

| Storage Conditions | 0-8 °C | [3] |

Spectroscopic Data

While a comprehensive set of publicly available, experimentally determined spectra for this specific compound is limited, the expected spectroscopic characteristics can be inferred from data on closely related compounds and predictive models.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the amino/ester groups. The tert-butyl group will present as a sharp singlet around 1.5 ppm, integrating to nine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F coupling), and the quaternary and methyl carbons of the tert-butyl group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Common adducts in electrospray ionization (ESI) are also expected.

| Predicted Mass Spectrometry Adducts | |

| Adduct | m/z |

| [M+H]⁺ | 212.1081 |

| [M+Na]⁺ | 234.0901 |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available 4-amino-2-fluorobenzoic acid. The primary transformation is the esterification of the carboxylic acid, for which several methods are suitable. A common and effective method involves the use of a tert-butylating agent under acidic conditions.

Experimental Protocol: Tert-butylation of 4-amino-2-fluorobenzoic acid

Materials:

-

4-amino-2-fluorobenzoic acid

-

Tert-butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in a mixture of tert-butyl acetate and dichloromethane (1:1), add bis(trifluoromethanesulfonyl)imide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

This protocol is a representative example based on general procedures for tert-butyl ester formation.[2]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The amino group serves as a key handle for derivatization through reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions.

Amide Bond Formation

The primary amine of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental in the construction of many pharmaceutical scaffolds.

Materials:

-

This compound

-

A carboxylic acid of interest (e.g., a substituted benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide.

This is a representative protocol for a standard amide coupling reaction.

Suzuki-Miyaura Cross-Coupling

While the amino group is the more common site for derivatization, the aromatic ring can also participate in cross-coupling reactions, typically after conversion of the amine to a more suitable functional group for coupling, such as a halide or triflate. However, for the purpose of this guide, we will focus on the more direct applications.

Role in Drug Discovery: Targeting Kinase and GPCR Signaling

The structural motifs derived from this compound are frequently found in small molecule inhibitors of protein kinases and modulators of G protein-coupled receptors (GPCRs), two of the most important classes of drug targets.[5][6]

Kinase Inhibitor Synthesis

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics. The anilino-pyrimidine and related scaffolds are common cores for kinase inhibitors, and this compound is an ideal precursor for constructing such structures.

Caption: Inhibition of a generic kinase signaling pathway.

GPCR Modulator Synthesis

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention.[6] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor activity. The scaffold of this compound can be elaborated to produce molecules that act as allosteric modulators of GPCRs.

Caption: Allosteric modulation of a generic GPCR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites and the beneficial properties imparted by the fluorine atom make it a staple in the design and synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the discovery and development of new pharmaceuticals and other advanced materials. The provided experimental protocols serve as a practical starting point for researchers to incorporate this important intermediate into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Tert-butyl 4-amino-2-fluorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides detailed application notes and protocols for the synthesis of a potent and selective kinase inhibitor, Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synthesis originates from a benzoic acid derivative, a structural analogue and a common synthetic precursor class that includes tert-butyl 4-amino-2-fluorobenzoate. This highlights the utility of such building blocks in the construction of complex and medicinally relevant molecules.

Zanubrutinib is a next-generation, irreversible BTK inhibitor designed for high selectivity, which minimizes off-target effects and improves its safety profile.[1][2] It is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][4]

Target Kinase and Signaling Pathway

Target Kinase: Bruton's Tyrosine Kinase (BTK)

Relevant Signaling Pathway: B-Cell Receptor (BCR) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for the development, activation, proliferation, and survival of B-lymphocytes. In many B-cell cancers, the BCR pathway is constitutively active, providing constant pro-survival signals to malignant cells.[1] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][3] This blocks the downstream signaling cascade, including the NF-κB and PI3K-AKT pathways, ultimately inducing apoptosis in malignant B-cells.[3][5]

Data Presentation

The following tables summarize the in vitro inhibitory activities of Zanubrutinib against its primary target, BTK, and a selection of other kinases, demonstrating its high selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Zanubrutinib

| Kinase Target | IC50 (nM) | Reference |

| Bruton's Tyrosine Kinase (BTK) | 0.3 | [6] |

| Interleukin-2-inducible T-cell kinase (ITK) | 6.0 | [7] |

| Epidermal Growth Factor Receptor (EGFR) | >1000 | [4] |

| Janus Kinase 3 (JAK3) | >1000 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of Zanubrutinib in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | IC50 (µM) | Reference |

| Jeko-1 | 1.487 | [6] |

| Mino | 5.884 | [6] |

| Rec-1 | ~0.001 | [7] |

Cellular IC50 values indicate the concentration of the drug that inhibits cell proliferation by 50%.

Experimental Protocols

The synthesis of Zanubrutinib can be accomplished through various routes. A common and scalable approach involves the construction of a central pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the required side chains and a final acylation step. The following protocols are representative of the key stages in the synthesis.

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol describes the formation of the key heterocyclic core of Zanubrutinib.

Materials:

-

A suitable 4-phenoxybenzoic acid derivative

-

Thionyl chloride

-

Malononitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

Trimethyl orthoformate

-

Hydrazine

-

(R)-tert-butyl 4-(3-amino-4-oxobutyl)piperidine-1-carboxylate (or a similar keto-aldehyde equivalent)

-

Dichloromethane (DCM)

-

Acetonitrile

-

Acetic acid

Procedure:

-

Acid Chloride Formation: To a solution of the 4-phenoxybenzoic acid derivative in an appropriate solvent, add thionyl chloride and heat to reflux until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride under reduced pressure.

-

Dinitrile Formation: Dissolve the resulting acid chloride in a suitable solvent and add malononitrile and DIPEA. Stir the reaction at room temperature until completion.

-

Methylation: The vinyl dinitrile is then reacted with trimethyl orthoformate in acetonitrile with heating to form the corresponding ether intermediate.

-

Cyclization: The ether intermediate is reacted with hydrazine to form the 2-aminopyrazole, which is then immediately cyclized with a piperidine-containing keto-aldehyde equivalent in a mixture of DCM and acetic acid at a temperature above 60°C to yield the pyrazolo[1,5-a]pyrimidine core.[2]

Protocol 2: Reduction, Deprotection, and Chiral Resolution

This protocol details the modification of the core structure to introduce the correct stereochemistry.

Materials:

-

Pyrazolo[1,5-a]pyrimidine core from Protocol 1

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

L-Dibenzoyl tartaric acid (L-DBTA)

-

Methanol

-

Water

Procedure:

-

Reduction: The pyrimidine ring of the core intermediate is reduced using a reducing agent such as sodium borohydride.

-

Deprotection: The Boc protecting group on the piperidine ring is removed by treatment with a strong acid, such as HCl, to yield the bis(HCl) salt of the piperidine intermediate.[4]

-

Free Base Formation: The bis(HCl) salt is neutralized with a base, such as potassium hydroxide, to generate the free racemic piperidine.

-

Chiral Resolution: The desired (R)-enantiomer is selectively precipitated by forming a diastereomeric salt with a chiral resolving agent like L-Dibenzoyl tartaric acid (L-DBTA).[4][8] The resulting tartrate salt is then isolated by filtration.

Protocol 3: Final Acylation to Yield Zanubrutinib

This is the final step in the synthesis of Zanubrutinib.

Materials:

-

(R)-Piperidine-tartrate salt from Protocol 2

-

Acryloyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

Procedure:

-

Acylation: The (R)-piperidine-tartrate salt is reacted with acryloyl chloride in a biphasic system (e.g., acetone/water) in the presence of a base like sodium bicarbonate (Schotten-Baumann conditions) to form Zanubrutinib.[4]

-

Purification: The crude Zanubrutinib is purified by column chromatography and/or crystallization to obtain the final product with high purity.

Conclusion

The synthesis of Zanubrutinib exemplifies a modern approach to kinase inhibitor development, where a deep understanding of the target's biology informs the rational design and synthesis of highly selective and potent therapeutic agents. The use of versatile building blocks, such as derivatives of tert-butyl 4-aminobenzoate, is central to the efficient construction of such complex molecules. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and innovation in the development of novel kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 4. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Tert-butyl 4-amino-2-fluorobenzoate in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

tert-Butyl 4-amino-2-fluorobenzoate is a versatile chemical intermediate valued in pharmaceutical and medicinal chemistry for its unique structural features.[1][2] It serves as a critical building block in the synthesis of complex, biologically active molecules, particularly in the development of targeted therapeutics.[1][2]

The molecule's utility is derived from three key components: the aromatic ring, which provides a rigid scaffold; the fluorine atom; and the tert-butyl ester. The fluorine substituent significantly influences the pharmacokinetic properties of the final compound, enhancing metabolic stability, bioavailability, and binding affinity by altering the electronic environment of the molecule.[2][3] This strategy of "fluorine editing" is increasingly common in modern drug design.[3] The tert-butyl group serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during synthesis, and also enhances solubility and stability.[1]